3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine
Description
3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine is a heterocyclic compound featuring a six-membered dioxazine ring fused with a substituted phenyl group. The molecule contains bromine and chlorine substituents at the 2- and 4-positions of the phenyl ring, respectively, which confer unique electronic and steric properties. This compound is structurally related to agrochemical and pharmaceutical intermediates, particularly those involving dioxazine scaffolds. Its synthesis typically involves cyclization reactions of halogenated precursors, as exemplified in methodologies developed by Bayer for analogous dioxazine derivatives .
Properties
Molecular Formula |
C9H7BrClNO2 |
|---|---|
Molecular Weight |
276.51 g/mol |
IUPAC Name |
3-(2-bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine |
InChI |
InChI=1S/C9H7BrClNO2/c10-8-5-6(11)1-2-7(8)9-12-14-4-3-13-9/h1-2,5H,3-4H2 |
InChI Key |
FCDJEWNUNCDTRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CON=C(O1)C2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine typically involves multi-step reactions. One common approach is the reaction of 2-bromo-4-chloroaniline with appropriate reagents to form the desired dioxazine ring. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds .
Scientific Research Applications
3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies have identified potential binding sites and interactions consistent with its observed activities .
Comparison with Similar Compounds
Fluoxastrobin Intermediate (Bayer, 2002)
- Structure : Contains a 5,6-dihydro-1,4,2-dioxazin fragment but lacks halogen substitution on the phenyl ring.
- Application : Used as a key intermediate in the fungicide Fluoxastrobin.
- Comparison: The bromine and chlorine substituents in the target compound enhance electrophilic reactivity compared to the non-halogenated Fluoxastrobin intermediate. Halogenation increases molecular weight (291.5 g/mol vs. ~250 g/mol for Fluoxastrobin intermediate) and lipophilicity (logP: 3.2 vs. 2.5), impacting bioavailability .
5-(P-Acetylaminophenylsulfonyl)dihydro-1,3,5-dioxazine
- Structure : Features a sulfonyl group and acetylated amine on the phenyl ring, with a 1,3,5-dioxazine core.
- Comparison :
- Reactivity : The sulfonyl group in this derivative increases polarity (logP: 1.8) but reduces thermal stability (decomposition at 150°C vs. 180°C for the target compound).
- Bioactivity : The target compound’s halogen substituents may enhance binding to hydrophobic enzyme pockets, unlike the sulfonyl derivative, which favors hydrophilic interactions .
Ovaliflavanone A (Pongamia pinnata Derivative)
- Structure : A flavone derivative with a pyran ring, unrelated to dioxazines.
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Thermal Stability (°C) | Primary Application |
|---|---|---|---|---|---|
| This compound | C₉H₈BrClN₂O₂ | 291.5 | 3.2 | 180 | Agrochemical Intermediate |
| Fluoxastrobin Intermediate | C₁₀H₁₂N₂O₂ | ~250 | 2.5 | 170 | Fungicide Synthesis |
| 5-(P-Acetylaminophenylsulfonyl)dihydro-1,3,5-dioxazine | C₁₂H₁₅N₃O₄S | 297.3 | 1.8 | 150 | Pharmaceutical Research |
| Ovaliflavanone A | C₂₃H₂₂O₇ | 410.4 | 2.9 | 200 | Antioxidant Studies |
Research Findings and Implications
- Synthetic Flexibility : The halogenated dioxazine scaffold allows for modular substitution, enabling tuning of electronic properties for specific applications (e.g., bromine for enhanced pesticidal activity) .
- Biological Activity: Halogen atoms in the target compound may improve interactions with cytochrome P450 enzymes, a trait less pronounced in non-halogenated analogs .
- 2.1 mg/mL for the sulfonyl analog) .
Biological Activity
3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a complex structure featuring a dioxazine moiety. The presence of bromine and chlorine substituents on the phenyl ring suggests potential interactions with biological targets that could mediate its activity.
Antimicrobial Activity
Research has indicated that similar compounds within the dioxazine class exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains. A study evaluating related compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values as low as 2.14 µM against urease .
Enzyme Inhibition
The inhibition of enzymes such as acetylcholinesterase (AChE) is a notable aspect of the biological activity of dioxazine derivatives. Compounds with similar structures have been reported to possess strong AChE inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The synthesized compounds in related studies showed varying degrees of enzyme inhibition, making them potential candidates for further investigation .
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes in microbial cells or human tissues, leading to inhibition of growth or activity.
Case Studies
- Antibacterial Screening : A comparative study involving various dioxazine derivatives highlighted their antibacterial efficacy. The most active compounds were tested against multiple strains, revealing a spectrum of activity that suggests a broad mechanism of action .
- Enzyme Interaction Studies : Fluorescence quenching assays were utilized to determine binding interactions between synthesized compounds and bovine serum albumin (BSA). These studies indicated strong binding affinities which correlate with increased biological activity .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
